rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride
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Overview
Description
rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride: is a complex organic compound with a unique structure that includes a hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride typically involves the formation of the oxathiino-pyrrole ring system through a series of chemical reactions. One common method involves the condensation of a suitable dione with an amine, followed by cyclization and oxidation steps . The reaction conditions often include the use of catalysts such as iron(III) chloride or other metal catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-butyl rac-(4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride
- (4aR,7aS)-rel-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride
Comparison: rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride is unique due to its oxathiino-pyrrole ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H12ClNO5S |
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Molecular Weight |
257.69 g/mol |
IUPAC Name |
(4aR,7aR)-4,4-dioxo-2,3,4a,5,6,7-hexahydro-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO5S.ClH/c9-6(10)7-4-8-3-5(7)14(11,12)2-1-13-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7+;/m1./s1 |
InChI Key |
PHTMNLFUSVRHTM-PACXSXMQSA-N |
Isomeric SMILES |
C1CS(=O)(=O)[C@@H]2CNC[C@@]2(O1)C(=O)O.Cl |
Canonical SMILES |
C1CS(=O)(=O)C2CNCC2(O1)C(=O)O.Cl |
Origin of Product |
United States |
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